EAI001

EGFR Inhibition Non-Small Cell Lung Cancer Drug Resistance

EAI001 is a selective mutant EGFR allosteric inhibitor (EGFRL858R/T790M, IC50 24 nM). It binds non-competitively, overcoming C797S resistance seen with ATP-competitive inhibitors. Critical for probing dimerization-dependent efficacy and for structural studies (PDB:5D41). Selectivity >2,000-fold for mutant over wild-type EGFR makes it ideal for NSCLC research.

Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
Cat. No. B607251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAI001
SynonymsEAI001;  EAI-001;  EAI 001; 
Molecular FormulaC19H15N3O2S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4
InChIInChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23)
InChIKeyPWRVRDCBFYLYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(1-Oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide (EAI001): A Mutant-Selective EGFR Allosteric Inhibitor for Cancer Research


2-(1-Oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide, commonly referred to as EAI001, is a synthetic small molecule that functions as a potent and selective allosteric inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting the L858R/T790M double mutant with an IC50 of 24 nM [1]. It is characterized by a unique combination of isoindoline and thiazole moieties and operates via a non-ATP-competitive mechanism, binding to a distinct allosteric pocket adjacent to the ATP-binding site [2]. This compound is a foundational tool in the development of fourth-generation EGFR inhibitors designed to overcome drug resistance in non-small cell lung cancer (NSCLC) [3].

Why 2-(1-Oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide (EAI001) Cannot Be Substituted with Other EGFR Inhibitors


Generic substitution with other in-class EGFR inhibitors is scientifically invalid due to EAI001's unique allosteric binding mode and mutant selectivity profile. Unlike ATP-competitive inhibitors such as gefitinib or osimertinib, EAI001 binds to a distinct allosteric pocket formed by the displacement of the C-helix in the inactive kinase conformation, a feature that confers high selectivity for mutant EGFR while largely sparing wild-type receptor [1]. This binding mechanism makes EAI001 insensitive to the common C797S resistance mutation that ablates the efficacy of covalent third-generation inhibitors [2]. Furthermore, its specific interaction with the gatekeeper methionine residue (T790M) is a key determinant of its selectivity, a property not shared by structurally similar analogs like EAI045, which exhibit different potency and dimerization-dependent efficacy profiles [3]. Therefore, substituting EAI001 with another EGFR inhibitor, even a close analog, will result in a fundamentally different pharmacological and functional outcome, making it a non-interchangeable research tool.

Quantitative Differentiation of 2-(1-Oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide (EAI001) Against Key Comparators


EAI001 Exhibits High Potency Against EGFR L858R/T790M Double Mutant

EAI001 demonstrates potent inhibitory activity against the EGFR L858R/T790M double mutant, a common resistance mutation in NSCLC. The compound inhibits this mutant with an IC50 of 24 nM [1]. This value serves as a baseline for its activity and is the foundation for comparisons with more optimized analogs and alternative inhibitor classes.

EGFR Inhibition Non-Small Cell Lung Cancer Drug Resistance

EAI001 is 8-Fold Less Potent Than Its Optimized Analog EAI045 Against the L858R/T790M Mutant

In a direct head-to-head comparison, the optimized analog EAI045 is significantly more potent against the EGFR L858R/T790M double mutant. EAI045 inhibits the target with an IC50 of approximately 3 nM, whereas EAI001 has an IC50 of approximately 24 nM [1]. This represents an 8-fold difference in potency, a critical factor for researchers selecting between these two tools for in vitro or in vivo studies.

EGFR Allosteric Inhibitors Structure-Activity Relationship Drug Optimization

EAI001 Demonstrates Exceptional Selectivity for Mutant Over Wild-Type EGFR

EAI001 exhibits a remarkable selectivity profile, sparing wild-type EGFR. The compound's IC50 for wild-type EGFR is greater than 50 μM, compared to 0.024 μM for the L858R/T790M mutant [1]. This translates to a selectivity ratio of over 2,000-fold in favor of the mutant receptor. In contrast, the more optimized analog EAI045, while more potent, has been reported to have a 1,000-fold selectivity over wild-type EGFR under similar assay conditions [2].

EGFR Selectivity Wild-Type Sparing Therapeutic Window

EAI001 Binds to a Unique Allosteric Pocket, Differentiating It from ATP-Competitive Inhibitors Like Osimertinib

EAI001 binds to a distinct allosteric pocket in the EGFR kinase domain, formed by the displacement of the C-helix in the inactive conformation. This binding mode is non-ATP-competitive and does not rely on covalent interaction with Cys 797 [1]. This is in stark contrast to ATP-competitive inhibitors like osimertinib, which bind to the ATP-binding site and often rely on covalent bond formation with Cys 797 for their potency [2]. Consequently, EAI001 remains effective against the C797S resistance mutation, which abolishes the efficacy of osimertinib and other third-generation covalent inhibitors [3].

EGFR Allosteric Pocket C797S Resistance Non-ATP Competitive

Optimal Research Applications for 2-(1-Oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide (EAI001)


Structural Biology: Elucidating the Allosteric Pocket of Mutant EGFR

EAI001 is the foundational tool for structural studies of the mutant EGFR allosteric pocket. Its crystal structure in complex with EGFR T790M/V948R (PDB: 5D41) was the first to reveal the unique binding mode of this inhibitor class, showing how it displaces the C-helix and interacts with the gatekeeper methionine residue (T790M) [1]. This structural information is essential for rational drug design and for understanding the molecular basis of selectivity against wild-type EGFR, which does not accommodate EAI001 due to steric clashes [2].

Chemical Biology: Probing Dimerization-Dependent Efficacy of Allosteric Inhibitors

The 8-fold lower potency of EAI001 compared to EAI045 makes it a valuable, less potent probe for studying the dimerization-dependent efficacy of EGFR allosteric inhibitors [3]. Research has shown that EAI045's efficacy is limited by EGFR dimerization, and the use of EAI001 as a comparator helps dissect the relationship between binding affinity and functional outcome in different cellular contexts. This is critical for understanding why single-agent allosteric inhibitors often require combination with dimerization-disrupting antibodies like cetuximab [4].

Medicinal Chemistry: A Reference Scaffold for Developing C797S-Resistant Inhibitors

EAI001 serves as a key reference compound in medicinal chemistry campaigns aimed at developing next-generation EGFR inhibitors that are insensitive to the C797S resistance mutation. Its non-covalent, allosteric binding mode circumvents the need for interaction with Cys 797, a critical vulnerability of osimertinib and other third-generation covalent inhibitors [5]. SAR studies starting from the EAI001 scaffold have led to the discovery of more potent analogs like EAI045 and JBJ-04-125-02, and it remains a benchmark for evaluating the potency and selectivity of novel allosteric inhibitors [6].

In Vitro Pharmacology: Differentiating Mutant vs. Wild-Type EGFR Signaling

With a selectivity ratio exceeding 2,000-fold for mutant over wild-type EGFR, EAI001 is an ideal tool for in vitro studies designed to dissect mutant-specific signaling pathways in NSCLC cell lines [7]. Its high selectivity minimizes confounding effects from wild-type EGFR inhibition, allowing researchers to attribute observed phenotypes specifically to the targeted mutant. This is particularly useful when using isogenic cell line models expressing either mutant or wild-type EGFR to study the biology of drug-resistant NSCLC [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EAI001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.